Sec-butyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4-5(2)8-6(3)7/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKVNWZUADLDEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2, Array | |
| Record name | SEC-BUTYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8346 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | sec-BUTYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047612 | |
| Record name | Butan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Watery colorless liquid with a pleasant, fruity odor. Floats on water. Produces irritating vapor. (USCG, 1999), Colorless liquid with a pleasant, fruity odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant, fruity odor. | |
| Record name | SEC-BUTYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8346 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | sec-Butyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/322 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | sec-BUTYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SEC-BUTYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/33 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | sec-Butyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0073.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
234 °F at 760 mmHg (USCG, 1999), 112 °C, 234 °F | |
| Record name | SEC-BUTYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8346 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SEC-BUTYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/673 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | sec-BUTYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SEC-BUTYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/33 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | sec-Butyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0073.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
62 °F (USCG, 1999), 31 °C, 31 °C (88 °F) (open cup), 62 °F (closed cup), 17 °C c.c., 62 °F | |
| Record name | SEC-BUTYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8346 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | sec-Butyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/322 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SEC-BUTYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/673 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | sec-BUTYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SEC-BUTYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/33 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | sec-Butyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0073.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.8 % (NIOSH, 2023), Miscible with alcohol and ether, Soluble ethanol, ethyl ether; slightly soluble in carbon tetrachloride, In water, 6200 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.8, 0.8% | |
| Record name | SEC-BUTYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8346 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SEC-BUTYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/673 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | sec-BUTYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | sec-Butyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0073.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.872 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8748 g/cu cm at 20 °C, Relative density (water = 1): 0.87, 0.872, 0.86 | |
| Record name | SEC-BUTYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8346 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SEC-BUTYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/673 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | sec-BUTYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SEC-BUTYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/33 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | sec-Butyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0073.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.0 (Air = 1), Relative vapor density (air = 1): 4.0 | |
| Record name | SEC-BUTYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/673 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | sec-BUTYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
51.7 mmHg (USCG, 1999), 17.0 [mmHg], 17 mm Hg at 20 °C /ext/, Vapor pressure, kPa at 20 °C: 1.33, 10 mmHg | |
| Record name | SEC-BUTYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8346 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | sec-Butyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/322 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SEC-BUTYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/673 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | sec-BUTYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SEC-BUTYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/33 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | sec-Butyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0073.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Acetic acid up to 0.2% | |
| Record name | SEC-BUTYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/673 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
105-46-4 | |
| Record name | SEC-BUTYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8346 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | sec-Butyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | sec-Butyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SEC-BUTYL ACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8034 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 1-methylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sec-butyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | SEC-BUTYL ACETATE | |
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| Record name | Acetic acid, sec-butyl ester | |
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Melting Point |
-100 °F (USCG, 1999), -98.9 °C, -99 °C, -100 °F | |
| Record name | SEC-BUTYL ACETATE | |
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Synthesis and Production Methodologies of Sec Butyl Acetate
Catalytic Synthesis Routes
Reaction of Acetic Acid with n-Butylene/Butenes
Optimization of Reaction Parameters (e.g., Temperature, Pressure, Molar Ratio, Space Velocity)
The efficiency of sec-butyl acetate (B1210297) synthesis is highly dependent on the careful optimization of several key reaction parameters. These include temperature, pressure, the molar ratio of reactants, and space velocity.
Temperature: The reaction temperature significantly influences both the reaction rate and the equilibrium conversion. For the esterification of acetic acid and butylene using a composite resin catalyst, the temperature is typically maintained between 90°C and 160°C. google.com In another process involving a fixed bed reactor with a solid catalyst, the optimal temperature range is cited as 50-170°C. guidechem.com For ultrasound-assisted synthesis, an optimal temperature of 353 K (80°C) has been reported to maximize conversion, with higher temperatures potentially reducing cavitation intensity. tandfonline.com
Pressure: Reaction pressure is another critical parameter, particularly for reactions involving gaseous reactants like butylene. In a fixed-bed reactor system, pressures can range from 0.2 to 4.0 MPa. guidechem.com One specific method using a strong acidic cation exchange resin catalyst specifies a reaction pressure between 1.0 MPa and 6.0 MPa. google.com
Molar Ratio: The molar ratio of the reactants, typically acetic acid to butylene or sec-butanol, is a crucial factor in driving the reaction towards the desired product. An excess of one reactant can increase the conversion of the other. For instance, a molar ratio of n-butene to acetic acid between 1.0:1 and 5.0:1 has been utilized. google.com In other reported methods, the molar ratio of acetic acid to olefin is maintained between 1-2. guidechem.com
Space Velocity: Liquid hourly space velocity (LHSV), which represents the volumetric flow rate of the liquid feed divided by the volume of the catalyst bed, is a key parameter in continuous flow reactors. It determines the residence time of the reactants in contact with the catalyst. For the synthesis using a fixed bed reactor, an acetic acid space velocity of 0.1-4.0 h⁻¹ is suggested. guidechem.com Another process specifies an acetic acid liquid hourly volume space velocity of 0.1-4 / h. google.com
The table below summarizes the optimized reaction parameters from various studies.
| Parameter | Value | Catalyst/Process |
| Temperature | 90 - 160 °C | Composite resin catalyst |
| 50 - 170 °C | Solid catalyst in fixed-bed reactor | |
| 353 K (80 °C) | Ultrasound-assisted synthesis | |
| Pressure | 0.2 - 4.0 MPa | Fixed-bed reactor |
| 1.0 - 6.0 MPa | Strong acidic cation exchange resin | |
| Molar Ratio (Butene:Acetic Acid) | 1.0:1 - 5.0:1 | Strong acidic cation exchange resin |
| 1:1 - 2:1 | Acidic cation exchange resin | |
| Space Velocity (Acetic Acid) | 0.1 - 4.0 h⁻¹ | Fixed-bed reactor |
Catalyst Lifetime and Regeneration Studies
The longevity and regenerability of catalysts are critical for the economic viability of industrial sec-butyl acetate production. Catalysts can deactivate over time due to various factors, including the runoff of active components, coking, and poisoning.
Zeolite-based catalysts are noted for their good stability, long service life, and ease of regeneration. patsnap.comgoogle.com These catalysts can be regenerated by calcination at high temperatures, for example, at 580°C for 6 hours, after being impregnated with solutions like phosphoric acid and boric acid and dried. patsnap.com The use of zeolite catalysts can significantly reduce production costs and simplify the separation of products. google.com
Strong acidic cation exchange resins are also commonly used. However, they can be susceptible to deactivation, especially in the presence of water generated during esterification, which can cause the runoff of the active SO₄²⁻ groups. google.com To mitigate this, protective measures such as using a catalyst pre-protectant or a water washing device can be employed to remove substances harmful to the resin catalyst from the raw materials. guidechem.com
Studies have shown that with the right catalyst and operating conditions, high catalyst stability can be achieved. For instance, in a continuous operation running for 1000 hours using a specific resin catalyst, the conversion efficiency of acetic acid only slightly decreased from 93.1% to 92.0%, with the selectivity for this compound remaining high at over 98.0%. google.com Another study on the transesterification of this compound using an imidazolium-based ionic liquid catalyst demonstrated that the catalyst could be reused for five cycles without a significant loss of activity. researchgate.net
Sec-Butanol Esterification with Acetic Acid
CH₃COOH + CH₃CH(OH)CH₂CH₃ ⇌ CH₃COOCH(CH₃)CH₂CH₃ + H₂O (Acetic Acid + Sec-Butanol ⇌ this compound + Water)
To drive the equilibrium towards the formation of this compound, it is common to remove the water produced during the reaction.
Environmentally friendly catalysts have been developed for this process. For example, mesoporous aluminosilicates derived from Na-montmorillonite have shown high catalytic activity, achieving up to 89% conversion of sec-butanol with nearly 100% selectivity to this compound. researchgate.net
Process Design and Optimization in this compound Production
Innovations in process design, particularly the integration of reaction and separation in a single unit, have led to more efficient and economical production of this compound.
Catalytic Distillation for this compound Synthesis
Catalytic distillation (CD) is a process that combines chemical reaction and distillation in a single column. chempap.org This technique is particularly advantageous for equilibrium-limited reversible reactions like esterification. By continuously removing the products from the reaction zone, the equilibrium is shifted towards the product side, leading to higher conversions. chempap.orgacs.org
In the production of this compound, the catalytic distillation column typically has a reaction zone packed with a structured catalyst, sandwiched between a stripping section and a rectifying section. chempap.org The reactants, acetic acid and butanol, are fed into the column, and the esterification reaction occurs in the presence of an acidic catalyst, such as a strong acidic ion-exchange resin. acs.org The products, this compound and water, are continuously separated by distillation. High-purity this compound can be obtained from the bottom of the column, while water is removed from the top. acs.org This process can achieve n-butanol conversions of 98.5% with this compound purities of 96.9% using an equimolar feed. acs.org
Hydrolysis of this compound to Sec-Butyl Alcohol via Catalytic Distillation
Catalytic distillation can also be applied to the reverse reaction: the hydrolysis of this compound to produce sec-butyl alcohol. This process is gaining attention as a way to utilize excess this compound capacity. researchgate.net A simulation study proposed a catalytic distillation process for this hydrolysis, investigating the influence of parameters like the number of theoretical plates and the molar ratio of water to this compound. researchgate.net Optimal conditions were found to be a molar ratio of water to this compound of 6:1, with 14 theoretical plates in the distillation section, 21 in the reaction section, and 2 in the stripping section. Under these conditions, a this compound conversion of 96.87% was achieved, yielding a sec-butyl alcohol product with a mass fraction of 99.00% after further purification. researchgate.net
Another method involves sending the mixture from a hydrolysis reactor to a sec-butanol azeotropic rectification tower for separation. patsnap.com The operating conditions, such as temperature and pressure, are controlled to achieve the desired separation. For instance, a reaction at 0.8 MPa and 90°C, followed by separation in a 60-plate rectification tower, can be employed. patsnap.com
Reactive Extractive Distillation Processes
Reactive extractive distillation (RED) is another advanced process that combines reaction, distillation, and extraction in a single unit. This technique is particularly useful for separating close-boiling components or azeotropic mixtures. In the context of this compound production, RED can be employed to overcome the separation challenges posed by the various components in the reaction mixture.
One study developed a process using reactive and extractive distillation with o-xylene (B151617) as an entrainer for the transesterification of a methanol (B129727) and methyl acetate mixture with n-butanol to produce butyl acetate. acs.org The entrainer facilitates the separation of the products. The process was modeled using both rate-based and equilibrium-stage approaches, demonstrating the feasibility of achieving high-purity products. acs.org
Influence of Theoretical Plates and Feedstock Molar Ratios on Conversion and Purity
The efficiency of the reactive distillation process for producing this compound is significantly dependent on the number of theoretical plates in the distillation column and the molar ratio of the reactants.
In a process involving the hydrolysis of this compound to produce sec-butyl alcohol, which is the reverse reaction of the synthesis, the number of theoretical plates in the distillation, reaction, and stripping sections plays a crucial role. researchgate.net An optimized configuration was found to have 14 plates in the distillation section, 21 in the reaction section, and 2 in the stripping section. researchgate.net Under these conditions, and with a molar ratio of water to this compound of 6:1, a high conversion of this compound of 96.87% was achieved. researchgate.net
Similarly, in the synthesis of n-butyl acetate, a related compound, studies have shown the impact of the reactant molar ratio. For the esterification of acetic acid and butanol, an optimal molar ratio of 1:2 (acid to alcohol) was identified. researchgate.net The feedstock molar ratio is a critical parameter that influences not only the conversion rate but also the purity of the final product. researchgate.net For instance, in a patented process for this compound production, a total reaction molar ratio of acetic acid to n-butene is carefully controlled. google.com
The following table summarizes the effect of theoretical plates and feedstock molar ratios on the conversion of this compound in a hydrolysis process.
| Parameter | Section | Number of Plates/Ratio | Resulting Conversion |
| Theoretical Plates | Distillation | 14 | 96.87% |
| Reaction | 21 | ||
| Stripping | 2 | ||
| Feedstock Molar Ratio | Water to this compound | 6:1 |
Vapor-Liquid and Liquid-Liquid Phase Equilibria Simulation
The design and optimization of separation processes for this compound production heavily rely on the accurate simulation of vapor-liquid equilibrium (VLE) and liquid-liquid equilibrium (LLE). researchgate.netacs.org These simulations provide the fundamental data needed for designing distillation columns and liquid-liquid extraction units. researchgate.netacs.org
Isobaric VLE data for the binary system of this compound and acetic acid, as well as the ternary system including water, have been measured at atmospheric pressure (101.33 kPa). acs.org The non-ideal behavior in the vapor phase, primarily due to the association of acetic acid molecules, is often accounted for using models based on chemical theory. acs.org Experimental VLE data for these systems are typically correlated using thermodynamic models such as the Non-Random Two-Liquid (NRTL), Wilson, and UNIQUAC models. nist.govresearchgate.net These models and the derived binary interaction parameters are crucial for accurately predicting the phase behavior. nist.govresearchgate.net
Liquid-liquid equilibrium data is equally important, especially when dealing with systems containing water. LLE data for the ternary system of water, acetic acid, and this compound has been investigated at various temperatures. researchgate.net The NRTL and UNIQUAC models are also successfully applied to correlate the experimental LLE data for these systems. acs.orgresearchgate.net Furthermore, LLE for the ternary system of sec-butyl alcohol, this compound, and ethylene (B1197577) glycol has been studied to evaluate extraction possibilities. acs.orgacs.org
The table below presents the thermodynamic models commonly used for correlating VLE and LLE data for systems containing this compound.
| Equilibrium Type | System Components | Thermodynamic Models Used |
| Vapor-Liquid Equilibrium (VLE) | This compound + Acetic Acid | NRTL, Wilson, UNIQUAC nist.gov |
| Vapor-Liquid Equilibrium (VLE) | This compound + Acetic Acid + Water | NRTL, Chemical Theory acs.orgcapes.gov.br |
| Liquid-Liquid Equilibrium (LLE) | Water + Acetic Acid + this compound | NRTL, UNIQUAC researchgate.net |
| Liquid-Liquid Equilibrium (LLE) | sec-Butyl Alcohol + this compound + Ethylene Glycol | NRTL, UNIQUAC acs.orgacs.org |
Azeotrope Formation and Separation Strategies
The separation of this compound from the reaction mixture is complicated by the formation of azeotropes. google.com An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.
Pseudo-azeotropic Phenomena of this compound + Sec-Butyl Alcohol
A significant challenge in the purification of this compound is the "pseudo-azeotropic" behavior observed in mixtures with sec-butyl alcohol. researchgate.netacs.org This phenomenon occurs because their boiling points are very close, making separation by conventional distillation difficult. google.com To overcome this, extractive distillation is employed, which involves adding a solvent to alter the relative volatilities of the components. Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have been shown to be effective in eliminating the pseudo-azeotrope, thus facilitating the separation. researchgate.net For instance, the pseudo-azeotrope can be broken when the mass ratio of DMF to the binary mixture is 2:1. researchgate.net
Heteroazeotropic Distillation with Water as a Co-solvent
Water plays a crucial role as a co-solvent and an azeotrope-forming agent in the separation of this compound from unreacted acetic acid and other byproducts. researchgate.netguidechem.com this compound and water form a heterogeneous azeotrope, which means the condensed vapor phase separates into two immiscible liquid phases. ntnu.no This property is exploited in heteroazeotropic distillation.
The azeotrope of this compound and water has a boiling point of 87.3 °C and consists of 80.5% this compound and 19.5% water by mass. google.com In a typical process, water is added to the crude product mixture, and the resulting heteroazeotrope is distilled off from the top of the column. google.comguidechem.com After condensation, the distillate separates into an organic phase (rich in this compound) and an aqueous phase. google.comguidechem.com The organic phase can be further purified, while the aqueous phase can be recycled. This technique allows for the effective removal of acetic acid, which has a higher boiling point, from the bottom of the distillation column. guidechem.com
The following table details the composition and boiling point of the this compound-water azeotrope.
| Components | Composition (mass %) | Boiling Point (°C) |
| This compound | 80.5% | 87.3 |
| Water | 19.5% |
Process Modeling and Simulation Tools (e.g., Aspen Plus)
Aspen Plus can be used to simulate the entire process, including the reaction section (esterification or hydrolysis), separation units (distillation columns, decanters), and heat exchangers. researchgate.netchemengproj.ir For reactive distillation processes, the software can model the complex interplay between reaction kinetics and vapor-liquid equilibrium. researchgate.net The selection of appropriate thermodynamic models, such as NRTL or UNIQUAC, within the simulation environment is critical for obtaining accurate predictions of phase behavior. core.ac.uk
Simulations in Aspen Plus have been used to investigate the effects of various parameters, such as the number of theoretical plates, feed molar ratios, and reflux ratios, on product purity and conversion. researchgate.netcore.ac.uk This allows for the optimization of the process to maximize production efficiency, enhance product quality, and minimize energy consumption. chemengproj.ir For instance, a simulation of the hydrolysis of this compound was used to determine the optimal number of theoretical plates and the water-to-ester molar ratio to achieve high conversion. researchgate.net
Economic and Environmental Assessment of Production Processes
The economic viability and environmental impact of this compound production are critical considerations. The shift from the traditional esterification of sec-butanol to the direct synthesis from n-butene and acetic acid was driven by the potential for significant cost reduction. google.com
Economic analyses of butyl acetate production processes often focus on the total annual cost (TAC), which includes both capital and operating costs. researchgate.netacs.org Process simulations are used to perform these economic evaluations, comparing different process configurations to identify the most cost-effective option. sphinxsai.comacs.org For example, a study comparing esterification and transesterification processes for butyl acetate production found that the transesterification process had a better economic performance. acs.org
The environmental performance can also be evaluated in terms of CO2 emissions and exergy loss. acs.org Studies have shown that intensified processes, such as those using membrane reactors, can significantly reduce CO2 emissions compared to conventional processes. researchgate.net
Enzymatic Synthesis and Biocatalysis for Butyl Acetate Isomers (General)
The enzymatic production of butyl acetate isomers is a well-explored area, offering advantages such as mild reaction conditions and high product purity. Lipases are the most commonly used enzymes for this purpose due to their stability in organic solvents and their ability to catalyze esterification and transesterification reactions. scielo.br The insights gained from the synthesis of other butyl acetate isomers, particularly n-butyl acetate, provide a valuable framework for understanding the synthesis of this compound.
Candida antarctica lipase (B570770) B (CALB) is a highly efficient and widely used biocatalyst for the synthesis of a variety of esters, including those of secondary alcohols. tandfonline.comkci.go.kr The immobilized form of CALB, commercially known as Novozym 435, has been successfully used in the esterification of adipic acid with sec-butanol, achieving a high esterification percentage of over 96%. nih.gov This demonstrates the capability of CALB to effectively catalyze reactions involving sterically hindered secondary alcohols like sec-butanol. nih.gov
In a study on the synthesis of di-sec-butyl adipate (B1204190), the optimal conditions for the reaction catalyzed by Novozym 435 were determined using response surface methodology. nih.gov While this study used adipic acid, the findings provide a strong indication of the conditions that would be effective for the synthesis of this compound from acetic acid and sec-butanol. The research indicated that the extent of esterification is independent of the alcohol's structure for both primary and secondary alcohols under optimal conditions. nih.gov
For the synthesis of n-butyl acetate, another isomer, using immobilized CALB, high conversion yields (over 90%) have been reported in relatively short reaction times (2.5 hours). nih.gov Research on the esterification of hexanoic acid with 2-butanol (B46777) also showed that increasing the alcohol-to-acid ratio can enhance the ester yield by shifting the reaction equilibrium towards product formation. aidic.it
The table below summarizes the optimal conditions found for the synthesis of di-sec-butyl adipate catalyzed by Novozym 435, which can be considered a reference for this compound synthesis. nih.gov
Table 1: Optimal Conditions for Di-sec-butyl Adipate Synthesis using Novozym 435
| Parameter | Optimal Value |
|---|---|
| Time (min) | 161.7 |
| Temperature (°C) | 59.9 |
| Enzyme Amount (mg) | 118.8 |
| Molar Ratio (sec-butanol:adipic acid) | 2.5:1 |
| Predicted Esterification (%) | 97.2 |
| Experimental Esterification (%) | 96.8 ± 0.3 |
This interactive table is based on data from a study on the enzymatic synthesis of adipate esters. nih.gov
The application of ultrasonic energy has been shown to significantly intensify the enzymatic synthesis of butyl acetate isomers. nih.gov For the synthesis of n-butyl acetate using Novozym 435, low-frequency ultrasound (40 kHz) has been found to enhance both the activity and operational stability of the enzyme. sigmaaldrich.com
The benefits of ultrasound-assisted synthesis include a remarkable improvement in enzyme productivity, which can be up to 7.5 times higher per batch compared to conventional mechanical agitation. sigmaaldrich.com This intensification is attributed to improved homogeneity of the reaction mixture and reduced mechanical stress on the immobilized enzyme. nih.govmdpi.com Under the influence of ultrasound, a conversion of over 94% for n-butyl acetate was achieved in 2.5 hours. sigmaaldrich.com
A study on the synthesis of n-butyl acetate using Candida antarctica lipase B immobilized on styrene-divinylbenzene beads (MCI-CALB) under ultrasonic energy reached 90% conversion in just 1.5 hours. tandfonline.comnih.gov The use of ultrasound also allowed for a significant increase in the optimal acid concentration, from 0.3 M with mechanical stirring to 2.0 M, further boosting productivity. nih.gov
The table below details the optimal conditions for the ultrasound-assisted synthesis of n-butyl acetate, which could serve as a starting point for optimizing the synthesis of this compound under similar conditions. sigmaaldrich.com
Table 2: Optimal Conditions for Ultrasound-Assisted n-Butyl Acetate Synthesis
| Parameter | Optimal Value |
|---|---|
| Temperature (°C) | 46 |
| Molar Ratio (n-butanol:acetic acid) | 3.6:1 |
| Enzyme Content (%) | 7 |
| Added Water (%) | 0.25 |
| Conversion in 2.5h (%) | >94 |
This interactive table is based on data from a study on the ultrasound-assisted synthesis of n-butyl acetate. sigmaaldrich.com
Immobilization is a key strategy to enhance the stability and reusability of lipases in industrial applications. For the synthesis of butyl acetate isomers, various immobilization protocols have been investigated, with significant improvements in biocatalyst performance.
One effective method involves the immobilization of Candida antarctica lipase B on hydrophobic supports like styrene-divinylbenzene beads (MCI-CALB). capes.gov.brnih.gov This preparation has demonstrated superior performance in terms of reusability compared to the commercial Novozym 435 in the synthesis of n-butyl acetate. nih.gov While Novozym 435 was almost completely inactivated after the third cycle of use with mechanical agitation, the MCI-CALB biocatalyst could be reused for seven cycles under ultrasonic energy while retaining 70% of its initial activity. tandfonline.comnih.gov The higher hydrophobicity of the styrene-divinylbenzene support is thought to prevent the retention of water and acid in the enzyme's microenvironment, thus enhancing its stability. capes.gov.brnih.gov
Other immobilization techniques include the use of calcium alginate beads and subsequent coating with chitosan, which has been shown to improve the thermal stability of the lipase compared to its free form. nih.gov Lipases from other sources, such as Rhizopus oryzae and Aspergillus oryzae, have also been immobilized and used for butyl acetate synthesis, demonstrating good operational stability for several cycles. nih.govirjet.net
The stability and reusability of the immobilized biocatalyst are crucial for the economic viability of the enzymatic process. The research on n-butyl acetate synthesis provides strong evidence that appropriate immobilization protocols can lead to robust and stable biocatalysts for the production of butyl acetate isomers, including this compound. sigmaaldrich.comnih.gov
Table 3: Comparison of Biocatalyst Reusability in n-Butyl Acetate Synthesis
| Biocatalyst | Agitation Method | Number of Cycles | Remaining Activity |
|---|---|---|---|
| Novozym 435 | Mechanical | 3 | ~0% |
| Novozym 435 | Ultrasound | 14 | ~70% |
| MCI-CALB | Mechanical | 6 | ~70% |
This interactive table is based on data from studies on the enzymatic synthesis of n-butyl acetate. tandfonline.comnih.govsigmaaldrich.comnih.gov
Environmental Fate and Ecotoxicology of Sec Butyl Acetate
Atmospheric Chemistry and Degradation Pathways
The atmospheric journey of sec-butyl acetate (B1210297) is largely dictated by its interactions with atmospheric components and sunlight.
Reaction with Photochemically-Produced Hydroxyl Radicals
Vapor-phase sec-butyl acetate is subject to degradation in the atmosphere through reactions with photochemically-produced hydroxyl (OH) radicals. nih.govechemi.com The rate constant for this vapor-phase reaction has been reported as 5.5 x 10⁻¹² cubic centimeters per molecule-second at 25°C. echemi.com Another study reported a rate constant of 3.4 x 10⁻¹² cm³/molecule·sec at 300 K. taylorfrancis.com This reaction leads to an estimated atmospheric half-life of approximately 70 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. nih.govechemi.com
Gas/Particle Partitioning in the Atmosphere
With a vapor pressure of 17 mm Hg at 25°C, this compound is predicted to exist almost exclusively as a vapor in the ambient atmosphere. nih.gov A model of gas/particle partitioning of semivolatile organic compounds confirms this expectation. nih.gov The partitioning of such compounds is a key process in the formation of secondary organic aerosols (SOA). copernicus.orgresearchgate.net
Formation during Photochemical Oxidation of Other Chemicals
This compound can be formed in the atmosphere during the photochemical oxidation of other chemicals. ser.nl For instance, the oxidation of certain volatile organic compounds (VOCs) in the presence of nitrogen oxides (NOx) can lead to the formation of various secondary products, including acetate esters like this compound. researchgate.net
Biodegradation and Bioconcentration
The fate of this compound in aquatic and terrestrial environments is influenced by biological processes.
Aerobic Biodegradation Studies (e.g., Japanese MITI test)
This compound has been shown to be readily biodegradable. nite.go.jp In a Japanese Ministry of International Trade and Industry (MITI) test, this compound, at a concentration of 100 mg/L, achieved 86% of its theoretical biochemical oxygen demand (BOD) over a two-week period using an activated sludge inoculum. nih.gov This result indicates that biodegradation is a significant environmental fate process for this chemical in both soil and water. nih.gov
Table 1: Aerobic Biodegradation of this compound
| Test Type | Concentration of this compound | Inoculum | Duration | Result |
|---|
Hydrolysis Reactions in Aqueous Environments
In aqueous environments, this compound can undergo hydrolysis, a chemical reaction where water breaks down the ester. libretexts.org This process is reversible and can be catalyzed by either acids or bases. libretexts.orgsolubilityofthings.com The rate of hydrolysis is influenced by the pH of the water. ser.nl The reaction results in the formation of sec-butanol and acetic acid. ca.govcamachem.com In the presence of a strong base, this breakdown is called saponification. libretexts.org
The volatilization half-life of this compound from a river one meter deep, flowing at 1 m/sec with a wind velocity of 3 m/sec, is estimated to be 5.4 hours. taylorfrancis.com For a similar river that is 10 meters deep, the estimated volatilization half-life increases to 7.1 days. taylorfrancis.com
Binding to Soil and Bioaccumulation Potential
The physicochemical properties of this compound suggest that it will not significantly bind to soil. ser.nlepa.gov Its potential for bioaccumulation in organisms is also considered to be low. ser.nlepa.govfishersci.fi This is supported by its log Pow value of 2.3 (at 25°C and pH 7), which indicates that bioaccumulation is not expected. sigmaaldrich.com The bioconcentration factor (BCF), another indicator of bioaccumulation potential, is reported to be low, with one source stating it is less than 5. who.int
Table 1: Bioaccumulation Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Log Pow | 1.51 | synerzine.com |
| Log Pow | 2.3 (at 25°C, pH 7) | sigmaaldrich.com |
| Bioaccumulation Potential | Unlikely | fishersci.fi |
Environmental Release and Sources
Anthropogenic Emissions (e.g., Solvents from Lacquers, Enamels)
The primary source of this compound released into the environment is through evaporation from its use as a solvent. taylorfrancis.com It is a common component in products such as lacquers, enamels, and inks. ca.govcamachem.comtaylorfrancis.com The production of acyclic polymers and vinyl resins also contributes to its release. wikipedia.org These applications lead to direct evaporation into the atmosphere. taylorfrancis.com
Natural Occurrence (e.g., Fermentation Processes, Foods, Vinegar)
This compound occurs naturally and has been identified in various food products. ser.nlwho.int It is a known volatile component in some foods and is created during fermentation processes. ca.govtaylorfrancis.com For instance, it has been found in vinegar at concentrations ranging from 43 to 67 mg/kg. who.int It is also naturally present in fruits like bananas. ca.gov
Industrial Discharge and Waste Sites
Industrial activities are a source of this compound release into the environment. It has been detected in air samples from industrial and chemical waste sites. epa.gov Improper disposal can lead to environmental contamination, and measures are in place to manage leaks and spills to prevent entry into sewer systems and waterways. echemi.comnih.govslchemtech.com Some industrial processes may produce this compound with odorous sulfur compounds, which can be an environmental concern. google.com
Ecotoxicity Studies
Data on the ecotoxicity of this compound indicates a low to moderate level of toxicity to aquatic organisms. epa.gov While specific data for this compound is limited, studies on butyl acetate isomers provide some insight. For instance, an EC50 value of 675 mg/litre was reported for the growth of green algae exposed to n-butyl acetate for 72 hours. epa.gov For aquatic invertebrates, 24-hour LC50/EC50 values for n-butyl acetate and isobutyl acetate ranged from 72.8-205 mg/litre and 250-1200 mg/litre, respectively. epa.gov Ninety-six-hour LC50 values for fish exposed to n-butyl acetate were between 18 and 185 mg/litre. epa.gov It is generally considered not to be hazardous to the environment or to cause long-term adverse effects in aquatic ecosystems. fishersci.fisynerzine.com
Table 2: Ecotoxicity Data for Butyl Acetate Isomers
| Organism | Isomer | Endpoint | Duration | Concentration (mg/litre) | Source |
|---|---|---|---|---|---|
| Green Algae | n-butyl acetate | EC50 (growth) | 72 h | 675 | epa.gov |
| Aquatic Invertebrates | n-butyl acetate | LC50/EC50 | 24 h | 72.8-205 | epa.gov |
| Aquatic Invertebrates | Isobutyl acetate | LC50/EC50 | 24 h | 250-1200 | epa.gov |
| Fish | n-butyl acetate | LC50 | 96 h | 18-185 | epa.gov |
Acute Aquatic Toxicity to Organisms
This compound is classified as slightly toxic to aquatic organisms. rempec.org Research into its acute effects on various aquatic species provides specific data points for fish and invertebrates.
Studies have determined the concentrations at which this compound becomes lethal to 50% of a test population of fish (LC50) and the concentration that causes immobilization or other specified effects in 50% of a population of invertebrates (EC50). For instance, a 48-hour study on fish identified an LC50 of 64 mg/L, while a 24-hour study on the invertebrate Daphnia resulted in an EC50 of 73 mg/L. sircanorthamerica.com Other sources, however, report that specific toxicity data for fish, daphnia, and algae are not available. echemi.com The potential for bioconcentration in aquatic organisms is considered low, based on an estimated Bioconcentration Factor (BCF) of 6. nih.gov
Table 1: Acute Ecotoxicity of this compound
| Organism | Endpoint | Duration | Value | Reference |
|---|---|---|---|---|
| Fish | LC50 | 48 h | 64 mg/L | sircanorthamerica.com |
| Daphnia | EC50 | 24 h | 73 mg/L | sircanorthamerica.com |
Impact on Air Quality and Water Migration
The physicochemical properties of this compound dictate its movement and persistence in the air and water, influencing air quality and its fate in aquatic systems.
Released into the environment, this compound is likely to volatilize into the atmosphere. epa.govtaylorfrancis.com In the atmosphere, it undergoes photochemical oxidation reactions with hydroxyl radicals. epa.govechemi.com The rate constant for this vapor-phase reaction is reported to be between 3.4 x 10⁻¹² and 5.5 x 10⁻¹² cm³/molecule-sec at 25°C. echemi.comchemicalbook.com This corresponds to an atmospheric half-life of approximately 70 hours. echemi.com Due to its low photochemical reactivity, it is considered an environmentally friendly solvent that can reduce the formation of harmful air pollutants. yyfuhe.comindoramaventures.com
When released into water, this compound is not expected to adsorb significantly to suspended solids and sediment, which is indicated by an estimated soil adsorption coefficient (Koc) of 16. nih.govechemi.comcharite.de Its Henry's Law constant, estimated at 4.2 x 10⁻⁴ atm-m³/mole, suggests that volatilization from water surfaces is an important environmental fate process. nih.govechemi.comcharite.de The estimated volatilization half-life is 5.4 hours from a model river and 5 days from a model lake. nih.govcharite.de The compound is also subject to slow hydrolysis, forming sec-butyl alcohol and acetic acid. chemicalbook.com This process has estimated half-lives of 3.5 years and 128 days at pH levels of 7 and 8, respectively. echemi.com Furthermore, this compound is considered to be readily biodegradable. nih.govepa.gov
Table 2: Environmental Fate Parameters of this compound
| Parameter | Value | Reference |
|---|---|---|
| Atmospheric Half-Life | ~70 hours | echemi.com |
| Henry's Law Constant | 4.2 x 10⁻⁴ atm-m³/mole | nih.govechemi.comcharite.de |
| Volatilization Half-Life (River) | 5.4 hours | nih.govcharite.de |
| Volatilization Half-Life (Lake) | 5 days | nih.govcharite.de |
| Soil Adsorption Coefficient (Koc) | 16 | nih.govechemi.comcharite.de |
| Bioconcentration Factor (BCF) | 6 | nih.gov |
Toxicology and Health Effects of Sec Butyl Acetate
Toxicokinetics and Metabolism
The body processes sec-butyl acetate (B1210297) through a series of steps involving absorption, metabolic breakdown, and eventual excretion.
Sec-butyl acetate can enter the human body through multiple pathways. It is readily absorbed following inhalation and oral ingestion. ser.nleuropa.euwho.int While dermal contact is also a route of exposure, absorption through the skin is considered to be less significant. ca.govca.gov Occupational exposure primarily occurs through inhalation of the vapor and dermal contact in workplaces where it is produced or used. nih.gov
Once absorbed, this compound is rapidly broken down in the body. ser.nleuropa.eu Unspecific esterases, which are enzymes found in the blood, liver, small intestine, and respiratory tract, hydrolyze this compound into its constituent parts: acetic acid and sec-butanol. ser.nleuropa.euca.govdguv.de In-vitro experiments using rat nasal tissue have shown that the rate of this hydrolysis reaction for butyl acetate isomers decreases as the degree of branching in the molecule increases. dguv.de
A study measuring the hydrolysis rates of butyl acetate isomers by esterases from a rat S9-mix found the following velocities:
n-butyl acetate: 77 ± 3 nmol/mg protein
isobutyl acetate: 67 ± 3 nmol/mg protein
This compound : 62 ± 3 nmol/mg protein
tert-butyl acetate: 42 ± 2 nmol/mg protein ca.gov
This data is presented in the interactive table below.
The sec-butanol produced from the hydrolysis of this compound undergoes further metabolism. It is oxidized to form ethyl methyl ketone (MEK). ser.nleuropa.euca.govresearchgate.net MEK itself is then further metabolized into 3-hydroxy-2-butanone and 2,3-butanediol. ser.nlwww.gov.uknih.gov
The metabolic products of this compound are eliminated from the body through exhalation and in the urine. ser.nlca.gov Ethyl methyl ketone and its metabolites are excreted via these routes. ser.nlca.govwww.gov.uk
Human Exposure Studies
Studies involving human subjects have primarily focused on the sensory irritation caused by exposure to this compound.
The primary critical effect of exposure to butyl acetate isomers, including this compound, is irritation of the eyes, nose, and throat. ser.nleuropa.euresearchgate.net The vapor of this compound is known to be irritating to these areas. nih.govnoaa.gov Breathing the compound can lead to coughing and breathing difficulties. nj.gov
A study involving individuals who cannot smell (anosmics) and those with a normal sense of smell (normosmics) investigated the nasal pungency of various solvents, including this compound. nih.gov This research helped to determine thresholds for nasal irritation. ca.gov Data from anosmic subjects suggest that n-butyl acetate and this compound have similar thresholds for nasal pungency and irritation. egle.state.mi.us One study determined a threshold value of 3,950 ppm for nasal irritation from a two-second exposure to this compound in anosmic individuals. ca.gov
While specific data on this compound is limited, studies on its isomer, n-butyl acetate, provide relevant insights due to their similar irritant properties. ser.nleuropa.eu For n-butyl acetate, throat irritation was observed at concentrations of 200-300 ppm for 3-5 minutes, with eye and nose irritation also occurring at 300 ppm. ser.nl Another study found that after 4 hours of exposure to n-butyl acetate, throat irritation and breathing difficulties occurred at 145 ppm. ser.nl
The table below summarizes findings from human exposure studies on butyl acetate isomers.
Anosmic vs. Normosmic Responses
The perception of airborne chemicals involves both the sense of smell (olfaction) and the common chemical sense (chemesthesis), which elicits sensations like irritation or pungency. To distinguish between these, studies have utilized individuals with a normal sense of smell (normosmics) and those who lack it (anosmics). scispace.com Anosmics can only detect airborne chemicals through the pungent sensations they may cause, providing a direct measure of a substance's irritant properties. scispace.com
In studies comparing the responses of anosmics and normosmics to a homologous series of acetates, including this compound, it was found that normosmics could detect the chemicals at much lower concentrations than anosmics. scispace.comescholarship.org This indicates that the odor threshold for this compound is significantly lower than its pungency threshold. escholarship.org
For this compound specifically, research has shown that it has a slightly lower pungency threshold and a slightly higher odor threshold when compared to n-butyl acetate. escholarship.org Eye irritation thresholds for certain acetates have been found to be close to their nasal pungency thresholds. scispace.comescholarship.org These studies underscore the importance of considering both olfactory and trigeminal nerve stimulation when evaluating the sensory effects of volatile organic compounds like this compound. researchgate.netnih.gov
Occupational Exposure Assessments
Occupational exposure to this compound can occur in workplaces where it is produced or used, primarily through inhalation and dermal contact. nih.gov It is utilized as a solvent for various materials, including nitrocellulose and nail enamel, and in the manufacturing of paper coatings. gu.se
Several organizations have established occupational exposure limits (OELs) for this compound to protect workers. These limits are typically based on the irritant effects of the compound. ca.govca.gov
Here is a table of occupational exposure limits for this compound:
| Organization | TWA (8-hour) | STEL (15-minute) | Notes |
|---|---|---|---|
| ACGIH | 50 ppm ca.govca.gov | 150 ppm ca.govca.gov | Eye and upper respiratory tract irritation. ca.gov |
| NIOSH | 150 ppm ca.gov | 200 ppm ca.gov |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; ACGIH: American Conference of Governmental Industrial Hygienists; NIOSH: National Institute for Occupational Safety and Health; OSHA: Occupational Safety and Health Administration.
Monitoring methods for assessing workplace exposure to this compound are available. OSHA Method 1009 utilizes a charcoal tube or organic vapor monitor with gas chromatography-flame ionization detection (GC-FID) for analysis. ca.gov NIOSH Method 1450 also employs a charcoal tube and GC-FID. ca.gov
General Population Exposure (e.g., Food Ingestion, Household Air)
The general population may be exposed to this compound through various sources, including the ingestion of certain foods and inhalation of household air. nih.govgu.se this compound occurs naturally in some fruits. ca.gov
It has been detected in vinegar at concentrations ranging from 43 to 67 mg/kg. gu.se While data on its presence in household air is limited, its isomer, n-butyl acetate, has been found in indoor air samples, suggesting a potential for exposure to butyl acetates from domestic sources. gu.seser.nlepa.gov
Animal Toxicity Studies
Acute Inhalation Toxicity
Acute inhalation studies in animals have been conducted to determine the toxicity of this compound. In one study, rats exposed to 3,500 ppm for 6 hours showed no mortality. ca.govca.gov However, all rats exposed to a much higher concentration of 24,000 ppm for 4 hours died. ca.govca.gov In another study, exposure of guinea pigs to a concentration of 10,000 ppm for 5 hours resulted in irritation and death. nih.gov
Acute Oral Toxicity
The acute oral toxicity of this compound has been evaluated in rats. The median lethal dose (LD50), which is the dose required to kill half the members of a tested population, was determined to be 3,200 mg/kg. ca.govca.govgeneseo.educhemius.net
Genotoxicity and Mutagenicity (e.g., Ames Test, Yeast Mitotic Gene Conversion Assay)
The genotoxic and mutagenic potential of this compound has been investigated through various in vitro assays. Direct testing of this compound for genotoxicity is limited. ca.govca.gov However, studies have been conducted on its metabolites, sec-butanol and methyl ethyl ketone. ca.govca.govser.nl
In a study by Brooks et al. (1988), both sec-butanol and methyl ethyl ketone yielded negative results in the Ames test using several strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537, and TA1538). ca.govca.govser.nl These metabolites also tested negative in a yeast mitotic gene conversion assay with Saccharomyces cerevisiae JD1 and in cultured mammalian cells (rat liver cells and Chinese hamster ovary cells). ca.govca.govser.nlwho.int Furthermore, acetic acid, another metabolite, also produced negative results in an Ames test. ca.govca.govser.nl Based on these findings for its metabolites, it is considered unlikely that this compound has a genotoxic potential. ca.govca.govser.nl
Here is a table summarizing the genotoxicity data for this compound and its metabolites:
| Test System | Compound Tested | Results | Reference |
|---|---|---|---|
| Ames Test (S. typhimurium) | sec-Butanol | Negative | ca.govca.govser.nl |
| Ames Test (S. typhimurium) | Methyl Ethyl Ketone | Negative | ca.govca.govser.nl |
| Ames Test (S. typhimurium) | Acetic Acid | Negative | ca.govca.govser.nl |
| Yeast Mitotic Gene Conversion Assay (S. cerevisiae JD1) | sec-Butanol | Negative | ca.govca.govser.nlwho.int |
| Yeast Mitotic Gene Conversion Assay (S. cerevisiae JD1) | Methyl Ethyl Ketone | Negative | ca.govca.govser.nl |
| Cultured Mammalian Cells (Rat Liver, CHO) | sec-Butanol | Negative | ca.govca.govser.nl |
CHO: Chinese Hamster Ovary
Reproductive and Developmental Toxicity (via Metabolites like Sec-Butanol)
While data on the reproductive and developmental toxicity of this compound itself is limited, studies on its primary metabolite, sec-butanol, provide valuable insights. Sec-butanol is not considered a primary developmental toxicant. oecd.org
In a two-generation reproductive toxicity study, Wistar rats were administered sec-butanol in their drinking water at concentrations of 0%, 0.3%, 1.0%, or 3.0%, which corresponded to approximate daily doses of 0, 450, 1500, and 4500 mg/kg of body weight. who.int The study found no adverse effects on fertility. ca.gov The only reported reproductive effect was a slight, but not statistically significant, depression in the growth of weanling rats in the second generation. oecd.org The no-observed-adverse-effect level (NOAEL) for both systemic and reproductive effects was determined to be 1.0%, estimated at 1500 mg/kg/day. oecd.org
Developmental toxicity studies involving inhalation exposure in rats have also been conducted. In one such study, pregnant rats were exposed to sec-butanol vapor at concentrations of 0, 3,500, 5,000, or 7,000 ppm for 7 hours a day from gestation day 1 to 19. oecd.orgca.gov At the highest concentration (7,000 ppm), all dams exhibited narcosis, and there was an increased number of fetal resorptions and a significant reduction in the number of live fetuses. oecd.orgca.gov Fetal body weights were significantly reduced at 5,000 and 7,000 ppm. oecd.orgca.gov Importantly, there was no evidence of teratogenic effects. oecd.org Maternal toxicity, including reduced weight gain and food consumption, was observed at all exposure levels. oecd.orgca.gov The NOAEL for developmental toxicity was established at 3,500 ppm, while the NOAEL for maternal toxicity was below 3,500 ppm. oecd.orgca.govecetoc.org
Another study noted that at a 2.0% concentration, sec-butanol caused a significant decrease in fetal weight and evidence of delayed skeletal maturation, though no skeletal or visceral malformations were observed. oecd.org These effects were considered to be mild and indicative of stress. oecd.org
Skin Irritation and Sensitization Potential
This compound is recognized as a skin irritant. sigmaaldrich.comgeneseo.edu Prolonged or repeated contact with the skin can lead to defatting, which may result in dryness and cracking. ilo.orgnj.gov Safety data sheets consistently list "causes skin irritation" as a hazard statement. sigmaaldrich.comgeneseo.edu In case of skin contact, it is advised to immediately remove all contaminated clothing and rinse the skin with water. sigmaaldrich.comchemius.net
Despite its irritant properties, this compound is not considered to be a skin sensitizer. ca.govser.nl Studies on both humans and animals have shown no sensitizing potential after dermal exposure. ca.gov The permeability of this compound through human skin is considered low. ca.govser.nl
Occupational Health Standards and Recommendations
To ensure worker safety, various occupational exposure limits (OELs) and regulatory classifications have been established for this compound.
Occupational Exposure Limits (OELs), including Time-Weighted Averages (TWAs) and Short-Term Exposure Limits (STELs)
Several organizations have set OELs for this compound. These limits are typically expressed as a Time-Weighted Average (TWA), which is the average exposure over an 8-hour workday, and a Short-Term Exposure Limit (STEL), a 15-minute TWA that should not be exceeded at any time during a workday.
Occupational Exposure Limits for this compound
| Regulatory Body | TWA | STEL |
| ACGIH (2015) | 50 ppm ca.gov | 150 ppm ca.gov |
| EU-OEL | 50 ppm (241 mg/m³) ilo.org | 150 ppm (723 mg/m³) ilo.org |
| NIOSH REL (1992) | 200 ppm (950 mg/m³) cdc.gov | Not specified |
| OSHA PEL | 200 ppm (950 mg/m³) cdc.gov | Not specified |
| Ireland (2021) | 50 ppm (241 mg/m³) fishersci.fi | 150 ppm (723 mg/m³) fishersci.fi |
| United Kingdom (2020) | 200 ppm (966 mg/m³) fishersci.fi | 250 ppm (1210 mg/m³) fishersci.fi |
The Scientific Committee on Occupational Exposure Limits (SCOEL) has recommended an OEL of 50 ppm and a STEL of 150 ppm for this compound, aligning with the limits for n-butyl acetate and isobutyl acetate. ca.govresearchgate.net This recommendation is based on the irritant effects observed in human studies. ca.gov
Regulatory Classifications (e.g., Hazardous Substance List, Special Health Hazard Substance List)
This compound is classified as a hazardous substance by multiple regulatory bodies. In the United States, it is included on the Hazardous Substance List because it is regulated by the Occupational Safety and Health Administration (OSHA) and cited by the American Conference of Governmental Industrial Hygienists (ACGIH), the Department of Transportation (DOT), the National Institute for Occupational Safety and Health (NIOSH), the National Fire Protection Association (NFPA), and the Environmental Protection Agency (EPA). nj.gov
It is also on the Special Health Hazard Substance List due to its flammability. nj.gov The New Jersey Right to Know Act mandates that employers label containers of this compound and provide employees with information and training on its hazards. nj.gov
Under the European Union's Regulation (EC) No 1272/2008, this compound has a harmonized classification and labeling. ser.nl It is also listed on various international chemical inventories, including the Canadian Domestic Substances List (DSL), the European Inventory of Existing Commercial Chemical Substances (EINECS), and the US Toxic Substances Control Act (TSCA) inventory. synerzine.com
Comparative Toxicology with other Butyl Acetate Isomers
This compound is one of four isomers of butyl acetate, the others being n-butyl acetate, isobutyl acetate, and tert-butyl acetate. These isomers share structural similarities and a common metabolic pathway, which informs their comparative toxicology. researchgate.netresearchgate.netca.gov
The primary toxicological effect of the butyl acetate isomers is irritation. ca.govresearchgate.netresearchgate.net The irritant potential is related to their boiling points, with higher boiling points generally corresponding to greater irritation. ca.govca.gov Some unpublished data has suggested that the acute irritancy of this compound is less than that of n-butyl acetate. ca.govca.gov
Once absorbed, the butyl acetate isomers are hydrolyzed by esterases into acetic acid and their corresponding butanol isomers. ca.gov The rate of this hydrolysis is influenced by the degree of branching in the molecule, with the rates being: n-butyl acetate > isobutyl acetate > this compound > tert-butyl acetate. ca.gov
Due to their similar toxicological properties, particularly irritation, many standard-setting bodies have established the same OELs for n-butyl acetate, isobutyl acetate, and this compound. ca.govresearchgate.netresearchgate.netca.gov Tert-butyl acetate, however, is metabolized more slowly, which could lead to higher concentrations in the body and potentially more hazardous effects. healthcouncil.nl
Analytical and Detection Methodologies for Sec Butyl Acetate
Chromatographic Techniques
Chromatographic techniques, particularly Gas Chromatography (GC), are the standard for the analysis and detection of sec-butyl acetate (B1210297) in various matrices, especially in workplace air. These methods offer high sensitivity and selectivity, allowing for accurate quantification of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile organic compounds (VOCs) like sec-butyl acetate. irsst.qc.cashimadzu.com The method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a long, thin capillary column. nih.gov The column's inner surface is coated with a stationary phase that interacts differently with the various components of the sample, causing them to separate based on their boiling points and chemical properties. As each separated component, including this compound, exits the column, it enters the mass spectrometer. The MS ionizes the molecules, which then fragment into characteristic patterns. These patterns act as a molecular fingerprint, allowing for highly accurate identification. The detector measures the abundance of these ions, enabling precise quantification. irsst.qc.ca
GC-MS is particularly effective for analyzing complex mixtures. For instance, it has been successfully used to identify and quantify this compound in gasoline and in air samples. irsst.qc.canih.gov The technique's ability to resolve co-eluting compounds and provide structural information makes it an indispensable tool for both qualitative and quantitative analysis. shimadzu.com
Table 1: GC-MS Method Parameters for VOC Analysis Including this compound
| Parameter | Description | Reference |
| Principle | A known volume of air is passed through an activated charcoal tube. The adsorbed VOCs are desorbed with a solvent and analyzed by GC-MS. | irsst.qc.ca |
| GC Column | Agilent GC6890N or similar. | irsst.qc.ca |
| Detector | Mass Spectrometer (e.g., Agilent MS5975). | irsst.qc.ca |
| Application | Determination of various volatile organic compounds (VOCs) present in the air. | irsst.qc.ca |
| Quantification | Based on calibration curves prepared from standard solutions. | irsst.qc.ca |
High-Performance Liquid Chromatography (HPLC) for Butyl Acetate (General)
While gas chromatography is more common for a volatile, non-polar compound like this compound, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for the analysis of butyl acetate isomers in various samples. sielc.comnih.gov HPLC is a form of column chromatography that pumps a sample mixture or analyte in a solvent (known as the mobile phase) at high pressure through a column with chromatographic packing material (stationary phase). n-Butyl acetate, a structural isomer of this compound, is frequently used as a mobile phase component in HPLC and LC-MS applications. dawnscientific.comfishersci.nl
For butyl acetates, reverse-phase HPLC (RP-HPLC) is the most suitable mode. sielc.comsielc.com In RP-HPLC, the stationary phase is non-polar (e.g., C18 or octadecylsilyl silica (B1680970) gel), and the mobile phase is polar. rjptonline.orggoogle.com This setup causes polar compounds to elute first, while non-polar compounds are retained longer on the column. Butyl acetate can be effectively analyzed using RP-HPLC under simple conditions. sielc.com
The mobile phase in RP-HPLC typically consists of a mixture of water and a water-miscible organic solvent. rjptonline.org For the analysis of butyl acetates, a common mobile phase composition includes acetonitrile (B52724) (MeCN), water, and an acid. sielc.comsielc.com The acid, often phosphoric acid, helps to control the pH and ensure sharp, symmetrical peaks. sielc.comrjptonline.org The ratio of the solvents can be adjusted to optimize the separation of the analytes. nih.gov
Table 2: Typical Mobile Phase Composition for Butyl Acetate Analysis by RP-HPLC
| Component | Function | Reference |
| Acetonitrile (MeCN) | Organic modifier; adjusts the polarity and elution strength of the mobile phase. | sielc.comsielc.com |
| Water | Primary solvent; highly polar component of the mobile phase. | sielc.comsielc.com |
| Phosphoric Acid | pH modifier; improves peak shape and reproducibility. | sielc.comsielc.com |
| Formic Acid | Alternative pH modifier; used for MS-compatible applications. | sielc.comsielc.com |
For methods that couple HPLC with a mass spectrometer (LC-MS), the mobile phase composition must be carefully considered. Non-volatile buffers like phosphoric acid are incompatible with MS detectors as they can contaminate the ion source. Therefore, for LC-MS applications, phosphoric acid is typically replaced with a volatile acid, such as formic acid, which does not interfere with the MS analysis. sielc.comsielc.com
Two-Dimensional Gas Chromatography
Two-dimensional gas chromatography (GCxGC) is an advanced analytical technique that provides significantly enhanced separation capacity compared to conventional single-column GC. This method is particularly useful for separating components in highly complex matrices, such as gasoline, which may contain this compound as an additive. nih.govresearchgate.net
The technique uses two different columns connected in series. A non-polar pre-column performs an initial separation, after which selected fractions containing the analytes of interest are transferred (or "cut") to a second, typically polar, analytical column for further separation. nih.govresearchgate.net This two-step separation allows for the resolution of compounds that would otherwise overlap. In one study, a method using a packed column switching-back flushing technique was established to analyze ester compounds, including this compound, in gasoline. nih.gov Components heavier than n-octane were backflushed from the non-polar pre-column, while lighter components and the target esters were directed to the polar analytical column for final separation and detection. nih.gov
Research has shown that GCxGC can effectively separate this compound from other gasoline components, with excellent recovery rates (97.9%-102.2%) and low relative standard deviations (<2.0%). researchgate.net The detection limit for this method was reported as 0.01% by mass fraction, demonstrating its high sensitivity and accuracy for routine analysis. researchgate.net
Thin Layer Chromatography (TLC) in Solvent Replacement Studies
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate non-volatile mixtures. umass.edu It involves a stationary phase, typically a thin layer of an adsorbent like silica gel coated on a flat carrier such as a plastic sheet, and a mobile phase, which is a solvent or solvent mixture. umass.edu
Recently, TLC has been utilized in green chemistry initiatives to identify safer and more sustainable alternatives to hazardous solvents. In this context, this compound has been investigated as a potential replacement for dichloromethane (B109758) (DCM), a common but hazardous solvent used in chromatography. whiterose.ac.ukrsc.org Studies have experimentally identified bio-derived esters, including this compound, as viable alternatives to DCM for the TLC analysis of common small drug molecules like acetylsalicylic acid, ketoprofen, caffeine, and acetaminophen. rsc.orgresearchgate.net These green solvents provide comparable and sometimes improved separation performance, offering a more tunable mobile phase within the ideal analysis range. rsc.org
Spectroscopic Methods
Spectroscopic techniques are instrumental in identifying and quantifying this compound by examining its interaction with electromagnetic radiation.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule, making it suitable for the analysis of this compound. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. nih.govyoutube.com
Key identifying peaks in the IR spectrum of this compound include a strong absorption from the carbonyl (C=O) stretch of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. Another significant absorption is due to the C-O stretching vibrations of the ester, which are usually found between 1000 and 1300 cm⁻¹. youtube.com The presence of sp³-hybridized carbon-hydrogen (C-H) bonds is confirmed by stretching vibrations appearing just below 3000 cm⁻¹. youtube.com Analysis of waste air from a pharmaceutical facility has demonstrated the use of infrared spectrometry for quantitative and quasi-continuous analysis of organic solvents, including acetic acids like butyl acetate. healthcouncil.nlgu.se
Table 1: Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (alkane) | Stretch | < 3000 |
| C=O (ester) | Stretch | ~1740 |
Source: Sadtler Research Laboratories Prism Collection nih.gov, YouTube youtube.com
Ultraviolet (UV) spectroscopy can also be utilized for the determination of butyl acetates. healthcouncil.nlgu.se The utility of a solvent for UV-Vis measurements depends on its UV cutoff, which is the wavelength at which its absorbance is equal to one absorbance unit in a 1 cm cell. lsu.edu For n-butyl acetate, the UV cutoff is 254 nm. lsu.edu Solvents for UV spectroscopy should ideally dissolve the sample without reacting with it and have low radiation absorption in the scanning region. hkust.edu.hk While this compound itself doesn't have strong absorption in the typical UV range, its presence can be determined. doi.org One study noted that at a detection wavelength of 212 nm, used for analyzing Lavender Essential Oil, butyl acetate shows no absorption, allowing it to be used as a solvent without interfering with the analysis. doi.org
Biological Monitoring Methods
Biological monitoring involves the measurement of a substance or its metabolites in biological samples (such as blood, urine, or exhaled air) to assess body burden and exposure. For this compound, there are currently no validated methods available for routine biological monitoring of exposed workers. gu.seser.nlwho.int
Upon absorption into the body, this compound is rapidly hydrolyzed by esterase enzymes into sec-butanol and acetic acid. The sec-butanol is then further metabolized to methyl ethyl ketone. ser.nlca.gov These metabolites can be excreted in urine or through exhaled breath. healthcouncil.nl Although several chromatographic methods have been published for the determination of butyl acetates and their corresponding alcohols in blood, these are not yet validated for occupational exposure monitoring. gu.se The lack of validated biological monitoring methods means that assessing worker exposure relies primarily on environmental monitoring techniques. healthcouncil.nlser.nl
Quantitative Exposure Assessment Methods
Quantitative exposure assessment for this compound in workplace air is well-established, with standardized methods available from regulatory bodies like the U.S. Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH). These methods typically involve collecting air samples in the breathing zone of workers and subsequently analyzing them in a laboratory. osti.gov
The most common approach involves drawing a known volume of air through a solid sorbent tube, usually containing activated charcoal, to trap the this compound vapors. healthcouncil.nlgu.seca.gov The trapped analyte is then desorbed from the charcoal using a solvent, most commonly carbon disulfide. healthcouncil.nlgu.se The resulting solution is analyzed by gas chromatography with a flame ionization detector (GC-FID). healthcouncil.nlgu.seca.gov Both OSHA Method 1009 and NIOSH Method 1450 are validated for this purpose and provide reliable quantification of this compound in the air. ca.govosha.gov These methods are sensitive enough to measure concentrations relevant to occupational exposure limits. ca.gov
Table 2: Standardized Air Sampling and Analytical Methods for this compound
| Method | Sampling Medium | Desorption Solvent | Analytical Technique | Flow Rate / Sample Volume | Detection Limit |
|---|---|---|---|---|---|
| OSHA Method 1009 | Charcoal tube | Carbon Disulfide | GC-FID | 0.05 L/min (0.75 to 12 L) | 38.9 ppb (reliable quantitation) |
| NIOSH Method 1450 | Charcoal tube | Carbon Disulfide | GC-FID | Max 10 L sample | 0.9 µg per sample (estimated) |
Source: Cal-OSHA ca.gov, OSHA osha.gov
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| n-butyl acetate |
| sec-butanol |
| Acetic acid |
| Methyl ethyl ketone |
| Carbon disulfide |
Advanced Chemical Research and Computational Studies on Sec Butyl Acetate
Reaction Mechanism Generation and Modeling
Computational modeling has become an indispensable tool for understanding the complex chemical kinetics of compounds like sec-butyl acetate (B1210297), particularly under extreme conditions such as combustion. By generating detailed reaction mechanisms, researchers can predict and analyze the behavior of this and other butyl acetate isomers, which are considered promising biofuels. rptu.demit.eduresearchgate.net
Oxidation Mechanisms for Butyl Acetate Isomers (e.g., High-Temperature Pyrolysis and Combustion)
Detailed oxidation mechanisms for the four butyl acetate isomers (n-butyl, isobutyl, sec-butyl, and tert-butyl acetate) have been developed to understand their behavior during high-temperature pyrolysis and combustion. rptu.deresearchgate.netscienceasia.org These models, often created using software like the Reaction Mechanism Generator (RMG), cover a wide range of temperatures (650 K to 2000 K) and pressures (up to 100 atm). rptu.demit.eduscienceasia.org The validation of these predictive models is often performed against experimental data, such as that obtained from high-pressure shock tube (HPST) experiments. mit.eduacs.org
Simulations based on these generated mechanisms reveal that at elevated temperatures, a significant portion of the fuel decomposes into acetic acid and the corresponding butene isomers. rptu.deresearchgate.netacs.org For sec-butyl acetate, high-temperature pyrolysis primarily yields 1-butene (B85601) and 2-butenes. researchgate.net The formation of 1-butene is statistically favored over the 2-butene (B3427860) isomers by a 3:2 ratio, a prediction that aligns well with experimental results showing approximately 57% 1-butene and 43% 2-butenes. researchgate.net The predominance of the trans-isomer of 2-butene over the cis-isomer is attributed to steric effects, specifically the methyl-methyl repulsion in the transition state leading to the cis-olefin. researchgate.net Isomer-specific pyrolysis experiments measuring carbon monoxide (CO) time-histories have shown that all butyl acetate isomers yield similar amounts of CO under the same conditions, though this does not necessarily imply identical decomposition pathways. mdpi.com
Quantum Chemical Calculations of Thermochemical Parameters
The accuracy of any reaction mechanism is highly dependent on the fidelity of the thermochemical data for all species involved, from the fuel molecule to the smallest intermediate products. For the butyl acetate oxidation models, approximately 60% of the species have thermochemical parameters derived from either previously published data or from new, in-house quantum chemical calculations. rptu.demit.eduresearchgate.netscienceasia.orgacs.org These calculations provide crucial data, such as enthalpies of formation and heat capacities, which are fundamental inputs for the kinetic models.
Kinetic Studies of Primary Reactions (e.g., Retro-ene, Hydrogen Atom Abstraction)
The initial decomposition of this compound and its isomers is governed by a few key primary reaction types. Quantum mechanical calculations have been employed to determine the rate constants for these crucial initial steps. rptu.deresearchgate.net Two of the most important primary reaction pathways are:
Retro-ene Reaction: This is a unimolecular decomposition process that leads to the formation of acetic acid and an alkene (butene). rptu.demit.edu For this compound, this reaction proceeds through a six-membered cyclic transition state. mit.eduresearchgate.net
Hydrogen Atom Abstraction: In the presence of radicals like the hydroxyl radical (•OH) or hydroperoxyl radical (•HO2), which are abundant in combustion environments, hydrogen atoms can be abstracted from the butyl acetate molecule. rptu.demit.edu This is a primary competitive reaction to the retro-ene pathway. mit.edu Quantum chemical calculations have been used to determine the specific rate constants for H-atom abstraction by •OH radicals from the different carbon positions in the this compound molecule. mit.edu
| Hydrogen Type | A (cm³·mol⁻¹·s⁻¹) | n | Ea (kcal·mol⁻¹) |
|---|---|---|---|
| α | 1.55E+07 | 1.85 | 0.13 |
| β | 1.17E+07 | 1.91 | 0.66 |
| γ | 1.08E+08 | 1.60 | 1.15 |
| α' | 1.01E+07 | 1.80 | -0.08 |
| β' | 3.45E+07 | 1.71 | -0.29 |
Computational Fluid Dynamics (CFD) Applications in Industrial Processes
Computational Fluid Dynamics (CFD) is a powerful simulation tool used to analyze and optimize fluid flow, heat transfer, and chemical reactions in industrial equipment. In processes involving this compound, such as its synthesis or its use as a solvent in liquid-liquid extraction, CFD plays a significant role.
For instance, CFD models have been developed and validated for stirred liquid-liquid extraction columns using the butyl acetate-water system. rptu.de These simulations can predict hydrodynamic phenomena like phase velocities, hold-up, and turbulent energy dissipation, which are critical for designing and scaling up extraction equipment. rptu.de By coupling CFD with Population Balance Models (PBM), a more comprehensive model can be achieved that predicts the behavior of droplet size distributions in the extractor. rptu.de
Furthermore, CFD is employed in the safety analysis of chemical processes. It can be used to forecast the consequences of accidents, such as the dispersion of flammable vapors, by modeling fluid dynamics and chemical reactions. researchgate.net In the context of this compound production via reactive distillation, multiscale CFD models are used to simulate the complex hydrodynamic behavior within catalytic packings, enabling better design and analysis of the distillation columns. bibliotekanauki.pl Process simulation software like Aspen Plus is also used to model and optimize the entire butyl acetate production process, which includes reactors, heat exchangers, and distillation towers where fluid dynamics are a key consideration. chemengproj.ir
Molecular Dynamics Simulations for Solvent-Solute Interactions
Molecular Dynamics (MD) simulations provide a molecular-level view of the interactions between a solute and the surrounding solvent molecules. mdpi.com This technique is crucial for understanding the fundamental physical chemistry that governs properties like solubility and reactivity in solution. nih.govnih.gov
While specific MD studies focusing solely on this compound as the solvent are not abundant in the reviewed literature, studies on its isomers (like n-butyl acetate) provide valuable insights. For example, MD simulations have been used to explore the intermolecular interactions between various solutes and a range of solvents, including n-butyl acetate. researchgate.netresearchgate.net These simulations analyze factors like solvation free energies and radial distribution functions to explain experimental solubility data. researchgate.net The results indicate that solute-solvent interactions, such as those mediated by hydrogen bonds and van der Waals forces, are critical in determining solubility. researchgate.netresearchgate.net
The general principles derived from these simulations are applicable to this compound. MD can elucidate how the specific structure of this compound influences its interaction with different solutes, affecting its efficacy as a solvent in various applications, from paints and coatings to pharmaceutical processes. scribd.com By calculating relative solubilities and solvation free energies, MD simulations serve as a predictive tool to screen for optimal solvents in chemical engineering and materials science, reducing the need for extensive experimental work. nih.gov
Theoretical Studies on Degradation Pathways and Intermediates
Theoretical and computational studies are vital for elucidating the degradation pathways of this compound in various environments, from industrial processes to the atmosphere. In aqueous environments or under the influence of light, butyl acetates can slowly decompose (hydrolyze) into acetic acid and the corresponding butanol, in this case, sec-butyl alcohol. healthcouncil.nl
In the atmosphere, the primary degradation pathway for this compound is its reaction with photochemically-produced hydroxyl (•OH) radicals. nih.gov The half-life for this gas-phase reaction is estimated to be approximately 70 hours. nih.gov The rate constant for the reaction between this compound and •OH radicals has been experimentally determined and is used in atmospheric chemistry models. copernicus.org This reaction is initiated by the abstraction of a hydrogen atom from the ester, leading to the formation of a carbon-centered radical, which then reacts further, typically with molecular oxygen, to form a cascade of intermediate products. conicet.gov.ar
Other degradation methods have also been explored. For instance, the oxidative decomposition of butyl acetate using micro-nano bubbles has been studied. scienceasia.org This process generates several intermediates, suggesting a complex degradation pathway. The proposed pathway involves the initial breakdown of the ester into smaller esters, which are then further degraded. scienceasia.org
| Degradation Process | Identified Intermediates | Source |
|---|---|---|
| Oxidative decomposition by micro-nano bubbles | Butyl formate, Ethyl acetate, Butyl alcohol, Acetone | scienceasia.org |
| Hydrolysis | Acetic acid, sec-Butyl alcohol | healthcouncil.nl |
| High-temperature pyrolysis/combustion | Acetic acid, 1-Butene, 2-Butenes | rptu.deresearchgate.net |
| Atmospheric oxidation (by analogy) | Carbon-centered radicals, Peroxy radicals, Alkoxy radicals | conicet.gov.ar |
Applications of Sec Butyl Acetate: Research and Development Focus
Solvent Engineering and Formulation Science
As a solvent, sec-butyl acetate's performance is comparable to its isomers, n-butyl acetate (B1210297) and isobutyl acetate, allowing for its use in a wide array of applications. slchemtech.com Its favorable solubility characteristics have made it a key component in numerous formulations.
Alternative Solvents in Coatings, Paints, and Adhesives
This compound serves as an effective solvent in the coatings and paints industry. made-in-china.com It possesses good solubility for many substances, making it suitable for nitrocellulose paint, acrylic paint, and polyurethane paint formulations. slchemtech.commade-in-china.com These coatings are applied to products such as aircraft wings, automobiles, and artificial leather. slchemtech.com The solubility of this compound is similar to that of n-butyl acetate and isobutyl acetate, which allows it to be used as a replacement for these solvents in many coating formulations. slchemtech.com In addition to paints, it is also utilized as a solvent in the manufacturing of adhesives, where it contributes to 2% of its estimated use. ca.gov Its role in these applications is valued for its ability to dissolve various resins and polymers effectively. gjchemical.com
| Property | This compound | N-Butyl Acetate | Isobutyl Acetate |
|---|---|---|---|
| Boiling Point | 112 °C wikipedia.org | 126.1 °C perfumerflavorist.com | 112 °C perfumerflavorist.com |
| Evaporation Rate | Faster than n-butyl acetate slchemtech.comulprospector.com | Slower than this compound | Similar to this compound |
| Primary Use in Coatings | Solvent for various paints (nitrocellulose, acrylic, polyurethane) slchemtech.comslchemtech.com | Solvent for lacquers, enamels, and inks celanese.comdoxuchem.com | Solvent in coating formulations slchemtech.com |
Solvent for Nitrocellulose Lacquers
This compound is extensively used as a solvent in the production of nitrocellulose-based lacquers. ca.govwikipedia.org An estimated 63% of its commercial use is dedicated to this application. ca.gov It is a key ingredient in lacquers for wooden furniture and automotive top-coats. ca.gov The compound's ability to dissolve nitrocellulose makes it an essential component in these formulations. slchemtech.comwikipedia.orgnih.gov It is also used in the manufacturing of thinners and nail enamels which are based on nitrocellulose. nih.gov Research has shown its use in solvent mixtures, often combined with other chemicals like sec-butyl alcohol and toluene, to prevent "gum blush" in evaporating lacquer films. sci-hub.se
Applications in Vinyl Resins and Cellulose Esters
The utility of this compound extends to its use with other polymers. It is employed as a solvent in the production of vinyl resins. ca.govwikipedia.org Furthermore, it is used as a solvent for cellulose esters. ca.gov In metallic flash paints, this compound can be used to dissolve cellulose acetate butyrate, creating solutions of 15% to 20%. slchemtech.com
Dehydration of Acetic Acid Using this compound as Solvent
Research has been conducted on the use of this compound in chemical separation processes. Specifically, its role in the dehydration of acetic acid has been explored. Studies have determined the isobaric vapor-liquid equilibrium (VLE) for systems containing this compound and acetic acid. nist.gov This data is fundamental for the design and simulation of separation processes in acetic acid dehydration systems, indicating its potential as an entrainer or solvent in such industrial applications. nist.gov
Flavor and Fragrance Chemistry
Beyond its solvent applications, this compound is recognized for its sensory characteristics, leading to its use in the flavor and fragrance industry.
Synthetic Flavoring Ingredient (e.g., Banana, Pear, Pineapple, Berry)
This compound is utilized as a synthetic flavoring ingredient due to its pleasant, fruity aroma. ca.govslchemtech.com It is known to impart flavors reminiscent of banana, pear, pineapple, and berry. ca.gov This characteristic makes it a component in various food products. ca.gov The compound has a solvent-like, fruity banana odor. thegoodscentscompany.com While it is a key component in creating certain fruit flavor profiles, its application in fragrances is limited. perfumerflavorist.comthegoodscentscompany.com
| Attribute | Description |
|---|---|
| Odor Type | Fruity, solvent thegoodscentscompany.com |
| Odor Description | Solvent, fruity, banana thegoodscentscompany.com |
| Associated Flavors | Banana, Pear, Pineapple, Berry ca.gov |
| Common Applications | Synthetic flavoring in food products ca.gov |
Role in Food Additives
This compound is recognized as a synthetic flavoring ingredient. ca.gov It possesses a pleasant, fruity aroma which allows for its use in creating specific flavor profiles in food products. ca.gov This compound is utilized to produce banana, pear, pineapple, and berry flavors. ca.gov Its characteristic fruity scent is also found naturally in bananas and other fruits and is a byproduct of fermentation processes. ca.gov The U.S. Food and Drug Administration (FDA) permits the use of butyl acetate as a synthetic flavoring substance. cosmeticsinfo.org The Flavor and Extract Manufacturers Association (FEMA) has assigned it a GRAS (Generally Recognized as Safe) status for its role as a flavoring agent. cosmeticsinfo.orgvigon.com
Other Industrial Applications
Extraction Solvent in Pharmaceutical Manufacturing (e.g., Penicillin)
This compound serves as an extraction solvent in the pharmaceutical industry, notably in the manufacturing of penicillin. ca.govhoachatatp.commade-in-china.com In the recovery process of Penicillin G from fermentation broth, solvents like butyl acetate are commonly used for liquid extraction. acs.org The process involves using butyl acetate to extract penicillin from the fermentation filtrate under specific acidic conditions and temperatures. huading-separator.comsinotechmachinery.com Due to its properties, it can also be used as an extraction agent in the production of hormones and vitamins. made-in-china.com Its moderate volatilization rate and good skin permeability also lend to its use in improving drug absorption. hoachatatp.com
Use in Photographic Film Manufacturing
Historically, this compound has been reported as a solvent in the manufacturing of photographic film. ca.gov The production of early film bases, such as those made from cellulose nitrate, involved dissolving the polymer in organic solvents to create a solution that could be cast into thin, transparent sheets. youtube.com These films supported the light-sensitive photographic emulsion. youtube.com While cellulose nitrate was initially popular for its transparency and flexibility, it was highly flammable, leading to the adoption of safer alternatives like cellulose acetate, also known as "safety film". youtube.comwikipedia.orgwikipedia.org The manufacturing process for these acetate-based films also relied on solvents to dissolve the cellulose acetate polymer. google.com
Potential as Biofuel and Fuel Additive
Research has identified butyl acetate, including its isomer this compound, as a promising biofuel and fuel additive. acs.orgmit.eduresearchgate.net As an oxygenated fuel, it is expected to reduce the sooting tendency when mixed with diesel fuel. energy.gov Its properties, such as a low freezing point, may enhance the cold flow properties of the fuel. energy.gov Studies have explored detailed oxidation mechanisms for butyl acetate isomers, indicating that at high temperatures, they decompose into acetic acid and butenes, influencing their combustion behavior. acs.orgmit.edu The potential for producing butyl acetate from renewable resources makes it an attractive option for a sustainable biofuel additive that could lessen combustion pollutants. researchgate.netenergy.govadvancedbiofuelsusa.info
Potential as Gasoline Additive (Alternative to MTBE)
This compound is being explored as a gasoline additive to improve anti-knock properties and increase the octane number. google.comstarrychems.com It is considered a potential alternative to methyl tert-butyl ether (MTBE), an oxygenate that has raised environmental concerns due to groundwater contamination. google.comepa.govwikipedia.org Compared to MTBE, this compound has low solubility in water and is considered more environmentally friendly. google.com Research indicates that adding this compound to gasoline can significantly raise both the Research Octane Number (RON) and the Motor Octane Number (MON), thereby improving the fuel's anti-knock performance. google.compatsnap.com
Research Findings on this compound as a Gasoline Additive
| Property | Catalyzed Gasoline (Base Fuel) | Gasoline with 9.8 wt% this compound | Reference |
|---|---|---|---|
| Research Octane Number (RON) | 90.4 | 93.0 | google.compatsnap.com |
| Motor Octane Number (MON) | 81.4 | 83.6 | google.compatsnap.com |
| Anti-Knock Index | 85.9 | 88.3 | google.compatsnap.com |
Future Research Directions and Emerging Topics
Development of Greener Synthesis Methods
Traditional synthesis of sec-butyl acetate (B1210297) often involves liquid acid catalysts, such as sulfuric acid, which can lead to corrosion, and purification challenges. slchemtech.com Modern research is focused on developing more environmentally benign and efficient catalytic systems.
One promising avenue is the use of solid acid catalysts, including strongly acidic cation-exchange resins. google.com These catalysts offer several advantages, such as ease of separation from the reaction mixture, reduced equipment corrosion, and the potential for catalyst regeneration and reuse. mdpi.com Another green approach involves the direct addition reaction of acetic acid with n-butene, which can significantly reduce production costs and environmental impact by utilizing readily available feedstocks and minimizing waste streams. slchemtech.comgoogle.com
Enzymatic synthesis using lipases is also gaining traction as a sustainable alternative. openpolar.noscispace.com This method operates under mild reaction conditions, exhibits high selectivity, and reduces the generation of byproducts. openpolar.no Research in this area is focused on optimizing reaction parameters such as temperature, reaction time, and enzyme loading to maximize the yield of sec-butyl acetate. openpolar.noscispace.com
| Catalyst Type | Advantages | Research Focus |
|---|---|---|
| Solid Acid Catalysts (e.g., Cation-Exchange Resins) | - Easy separation
| - Improving catalyst stability and activity
|
| Enzymatic Catalysts (e.g., Lipases) | - Mild reaction conditions
| - Enzyme immobilization techniques
|
| Direct Addition Catalysts | - Utilizes low-cost feedstocks
| - Development of novel catalyst systems
|
Advanced Environmental Remediation Technologies for this compound
Given its use as a solvent, this compound can be released into the environment through evaporation. taylorfrancis.com While it is expected to have high mobility in soil, it is also readily biodegradable. nih.gov Research into advanced remediation technologies aims to address potential contamination effectively.
Bioremediation, which utilizes microorganisms to break down contaminants, is a key area of investigation. epa.gov This approach is environmentally friendly and can be cost-effective. Future research will likely focus on identifying and engineering microbial strains with enhanced degradation capabilities for this compound.
In-situ chemical oxidation (ISCO) and in-situ chemical reduction (ISCR) are other promising technologies. epa.gov These methods involve injecting chemical oxidants or reductants into the contaminated area to transform this compound into less harmful substances. Research is geared towards optimizing the delivery and efficiency of these reagents in various soil and groundwater conditions.
Solvent extraction, a process that uses a solvent to separate contaminants from soil, is also being explored. epa.gov The development of greener and more efficient extraction solvents is a key research objective in this area.
Further Elucidation of Biological Mechanisms at a Molecular Level
Understanding the biological interactions of this compound at the molecular level is crucial for assessing its potential toxicological effects. Once absorbed, this compound is hydrolyzed by non-specific esterases into acetic acid and sec-butanol. ca.gov The sec-butanol is then further metabolized to methyl ethyl ketone. ca.gov
Future research will likely focus on characterizing the specific esterases involved in this hydrolysis and their kinetic properties. Investigating the potential for this compound and its metabolites to interact with cellular macromolecules, such as proteins and DNA, will also be a priority. A deeper understanding of these molecular mechanisms will provide a more robust basis for risk assessment.
| Step | Metabolite | Enzyme Family |
|---|---|---|
| Hydrolysis | Acetic Acid and Sec-Butanol | Esterases |
| Oxidation | Methyl Ethyl Ketone | Dehydrogenases |
Integrated Process Intensification for Sustainable Production
Process intensification aims to develop smaller, more energy-efficient, and less capital-intensive production processes. For this compound, several strategies are being explored to enhance sustainability.
Reactive distillation combines the chemical reaction and separation steps into a single unit. tandfonline.com This integration can lead to significant energy savings and increased conversion by continuously removing products from the reaction zone. tandfonline.com Research in this area focuses on optimizing column design and operating conditions. tandfonline.com
Membrane reactors offer another avenue for process intensification. mdpi.com These reactors can improve the yield of this compound by selectively removing byproducts, such as water, from the reaction mixture, thereby shifting the equilibrium towards the product side. mdpi.com The development of more robust and selective membranes is a key research focus.
Quantitative Structure-Activity Relationships (QSAR) for Environmental and Toxicological Predictions
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the properties of chemicals, including their environmental fate and toxicity, based on their molecular structure. ecetoc.org For this compound, QSAR can be a valuable tool for screening and prioritizing potential environmental and health risks without the need for extensive animal testing. ecetoc.orgnih.gov
Future research in this area will focus on developing and validating more accurate QSAR models for predicting the specific toxicological endpoints of this compound and its isomers. nih.gov This includes modeling its potential as an endocrine disruptor. researchgate.net The integration of larger and more diverse datasets, along with the use of advanced machine learning algorithms, is expected to improve the predictive power of these models. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing high-purity sec-butyl acetate, and how can purity be validated experimentally?
- Methodological Answer : this compound is typically synthesized via esterification of sec-butanol with acetic acid, catalyzed by sulfuric acid or ion-exchange resins. To ensure high purity, fractional distillation under reduced pressure (40–60°C at 20 kPa) is recommended. Validate purity using gas chromatography (GC) with flame ionization detection (FID), comparing retention times against certified standards. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm structural integrity, with peaks at δ 2.05 ppm (acetate methyl) and δ 4.85 ppm (CH-O) in ¹H NMR .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store in airtight containers away from oxidizers (e.g., peroxides), strong acids/bases, and ignition sources. Use explosion-proof refrigeration for long-term storage .
- Exposure Control : Use fume hoods to limit inhalation risks (TLV: 200 ppm). Employ nitrile gloves and chemical-resistant aprons to prevent dermal contact, which can cause irritation or dermatitis .
- Emergency Measures : In case of spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Contaminated materials must be disposed of as hazardous waste .
Q. How can researchers accurately measure the physical properties (e.g., density, vapor pressure) of this compound?
- Methodological Answer :
- Density : Use a calibrated pycnometer at 25°C, ensuring temperature control within ±0.1°C. Reported density: 0.883 g/cm³ .
- Vapor Pressure : Employ a static method with a mercury manometer or dynamic gas saturation technique. At 25°C, vapor pressure is ~12 mmHg .
- Solubility : Determine via shake-flask method in water (solubility: 0.6% w/w) and common organic solvents (e.g., ethanol, ether) using UV-Vis spectroscopy .
Advanced Research Questions
Q. How can thermodynamic inconsistencies in vapor-liquid equilibrium (VLE) data for this compound systems be resolved?
- Methodological Answer : Apply the Van Ness consistency test to experimental VLE data for binary systems (e.g., this compound + sec-butanol). Use the NRTL or UNIQUAC models to correlate activity coefficients. For quaternary systems (e.g., with ionic liquids like [EMIm][OAc]), optimize binary interaction parameters using regression algorithms (e.g., Marquardt method) to minimize residuals between experimental and calculated values .
Q. What entrainers are effective in breaking the this compound/sec-butanol azeotrope, and how do ionic liquids enhance separation efficiency?
- Methodological Answer :
- Traditional Entrainers : N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) increase relative volatility by disrupting hydrogen bonding. Optimal DMF concentration: 20–30 wt% .
- Ionic Liquids (ILs) : [EMIm][OAc] mixed with DMSO (1:1 mass ratio) enhances selectivity by up to 40% compared to DMF alone. ILs reduce energy demand in extractive distillation by lowering reboiler duty .
- Process Design : Simulate distillation columns using Aspen Plus® with NRTL parameters. Validate with pilot-scale experiments at 101.3 kPa .
Q. What analytical strategies address contradictions in reported degradation pathways of this compound under environmental conditions?
- Methodological Answer :
- Hydrolysis Studies : Conduct pH-dependent experiments (pH 3–10) at 25–50°C. Monitor acetate formation via ion chromatography. Half-life in water: ~7 days at pH 7 .
- Photodegradation : Use a solar simulator (UV-A/B) with TiO₂ catalysts. Analyze intermediates (e.g., acetic acid, acetone) via LC-MS/MS. Quantum yield calculations require actinometry .
- Microbial Degradation : Perform batch tests with activated sludge. Quantify biodegradation via COD reduction and GC-MS identification of metabolites .
Data Analysis and Reproducibility
Q. How should researchers validate spectroscopic data for this compound in complex matrices?
- Methodological Answer :
- GC-MS : Use splitless injection (250°C) with a DB-5MS column. Characteristic ions: m/z 43 (CH₃CO⁺), 61 (CH₃COO⁺), and 73 (C₄H₉⁺). Confirm identity via NIST library match (≥85%) .
- FTIR : Calibrate using ATR mode. Key peaks: 1745 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O ester). Subtract solvent background (e.g., hexane) .
Q. What statistical methods are recommended for analyzing toxicity data discrepancies across in vitro and in vivo studies?
- Methodological Answer : Apply Bland-Altman plots to assess agreement between LC₅₀ values (e.g., rat inhalation vs. human cell lines). Use multivariate ANOVA to account for covariates like exposure duration and solvent purity (≥99% for in vitro assays) .
Tables for Key Data
| Entrainer Performance | Relative Volatility (α) | Energy Savings |
|---|---|---|
| DMF (20 wt%) | 1.8 | 15% |
| [EMIm][OAc] + DMSO (1:1) | 2.5 | 30% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
